molecular formula C11H6Cl2N2 B13243549 2,4-Dichloro-5-methylquinoline-3-carbonitrile

2,4-Dichloro-5-methylquinoline-3-carbonitrile

Cat. No.: B13243549
M. Wt: 237.08 g/mol
InChI Key: BYSOUGBOUGRYCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a carbonitrile group at position 3 on the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with acetonitrile in the presence of a strong base, followed by cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-5-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H6Cl2N2

Molecular Weight

237.08 g/mol

IUPAC Name

2,4-dichloro-5-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H6Cl2N2/c1-6-3-2-4-8-9(6)10(12)7(5-14)11(13)15-8/h2-4H,1H3

InChI Key

BYSOUGBOUGRYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=C2Cl)C#N)Cl

Origin of Product

United States

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